An In-depth Technical Guide to the Synthesis and Characterization of Oxepane-4-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of Oxepane-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Oxepane-4-carboxylic acid, a valuable heterocyclic building block in modern drug discovery and materials science. The oxepane moiety, a seven-membered saturated oxygen-containing heterocycle, offers a unique three-dimensional scaffold that can impart favorable physicochemical properties to bioactive molecules.[1][2] This document outlines a robust and accessible synthetic pathway, detailed experimental protocols, and a thorough analysis of the spectroscopic and spectrometric data required to confirm the structure and purity of the target compound. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to incorporate this versatile scaffold into their research programs.
Introduction: The Significance of the Oxepane Scaffold
Saturated heterocycles are foundational components in the design of modern pharmaceuticals, moving away from the "flat" architectures of many aromatic compounds towards more three-dimensional structures that can better interact with complex biological targets.[3] Among these, the oxepane ring system has emerged as a scaffold of significant interest.[4][5] Its inherent flexibility and polarity make it a valuable building block for creating novel molecular architectures with potentially improved pharmacokinetic and pharmacodynamic profiles.[2]
Oxepane-4-carboxylic acid, in particular, serves as a versatile intermediate. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to the corresponding alcohol, allowing for its incorporation into a wide array of more complex molecules.[6] Its utility is particularly noted in the synthesis of potential therapeutics for central nervous system disorders and metabolic diseases.[6]
This guide will detail a practical synthetic approach to Oxepane-4-carboxylic acid, followed by a comprehensive characterization workflow.
Synthetic Strategy and Rationale
While several methods exist for the formation of the oxepane ring, including ring-closing metathesis (RCM) and intramolecular cyclization of epoxy alcohols, a practical and scalable approach is paramount for its utility as a building block.[1][7] The synthetic strategy detailed herein focuses on a plausible multi-step sequence that begins with readily available starting materials.
The chosen pathway involves the initial construction of a linear precursor containing the necessary carbon and oxygen atoms, followed by an intramolecular cyclization to form the seven-membered ring. Subsequent functional group manipulation will then yield the target carboxylic acid.
Diagram of the Proposed Synthetic Workflow
Caption: A high-level overview of the synthetic strategy.
Detailed Experimental Protocol
This section provides a step-by-step protocol for the synthesis of Oxepane-4-carboxylic acid.
Part 1: Synthesis of a Suitable Acyclic Precursor
A plausible approach to the acyclic precursor involves the alkylation of a malonic ester derivative with a bifunctional reagent containing a protected hydroxyl group and a leaving group.
Protocol:
-
Alkylation: To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C. Stir the mixture for 30 minutes.
-
Add a suitable alkylating agent, such as 1-bromo-3-(tert-butyldimethylsilyloxy)propane (1.2 eq.), to the reaction mixture.
-
Warm the reaction to reflux and maintain for 12-18 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkylated malonate.
Part 2: Reduction and Deprotection
-
Reduction: To a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add the crude alkylated malonate from the previous step dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate to yield the crude diol.
-
Deprotection: Dissolve the crude diol in THF and treat with tetrabutylammonium fluoride (TBAF) (1.1 eq.). Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure and purify the resulting triol by column chromatography.
Part 3: Intramolecular Cyclization and Oxidation
-
Cyclization: A variety of methods can be employed for the intramolecular cyclization to form the oxepane ring. One approach is an acid-catalyzed dehydration. Dissolve the purified triol in toluene with a catalytic amount of p-toluenesulfonic acid and heat to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the resulting oxepane-4-methanol by column chromatography.
-
Oxidation: Dissolve the oxepane-4-methanol (1.0 eq.) in a suitable solvent such as a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add sodium periodate (4.0 eq.) and a catalytic amount of ruthenium(III) chloride hydrate.
-
Stir vigorously at room temperature for 2-4 hours.
-
Quench the reaction with isopropanol and partition between diethyl ether and water.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Oxepane-4-carboxylic acid.
Purification of Oxepane-4-carboxylic acid
The crude product can be purified by acid-base extraction followed by recrystallization or distillation.
Protocol:
-
Dissolve the crude Oxepane-4-carboxylic acid in diethyl ether.
-
Extract the ethereal solution with 1M aqueous sodium hydroxide. This will convert the carboxylic acid into its water-soluble sodium salt.
-
Separate the aqueous layer and wash it with diethyl ether to remove any neutral organic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with 1M hydrochloric acid, which will precipitate the purified carboxylic acid.
-
Extract the acidified aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified Oxepane-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation.[7]
Characterization of Oxepane-4-carboxylic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (typically 10-13 ppm).[8] The protons on the oxepane ring will appear in the aliphatic region, with their chemical shifts and coupling patterns providing information about their positions relative to the oxygen atom and the carboxylic acid group. Protons adjacent to the oxygen atom will be deshielded and appear further downfield.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm.[8] The carbons of the oxepane ring will appear in the aliphatic region, with those bonded to the oxygen atom appearing at a higher chemical shift (deshielded).
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 10.0 - 12.0 (br s, 1H) | -COOH |
| 3.5 - 3.8 (m, 4H) | -CH₂-O-CH₂- |
| 2.5 - 2.8 (m, 1H) | -CH(COOH)- |
| 1.6 - 2.0 (m, 6H) | Ring -CH₂- |
Table 1: Predicted NMR Spectroscopic Data for Oxepane-4-carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Oxepane-4-carboxylic acid is expected to show the following characteristic absorption bands:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a carboxylic acid dimer.[4][9]
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically appearing between 1700 and 1725 cm⁻¹.[2]
-
A C-O stretching band for the ether linkage in the oxepane ring, expected in the region of 1050-1150 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |
| C-O stretch (ether) | 1050 - 1150 | Strong |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
Table 2: Key Infrared Absorption Bands for Oxepane-4-carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be observed at m/z 143.07. In positive ion mode, the protonated molecule [M+H]⁺ would be at m/z 145.08.
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water and the loss of the carboxyl group.
| Ion | Calculated m/z |
| [M-H]⁻ | 143.0714 |
| [M+H]⁺ | 145.0859 |
| [M+Na]⁺ | 167.0679 |
Table 3: Expected Mass Spectrometry Data for Oxepane-4-carboxylic acid.[10]
Diagram of the Characterization Workflow
Caption: A flowchart illustrating the purification and characterization process.
Conclusion
This technical guide has presented a detailed and practical framework for the synthesis and characterization of Oxepane-4-carboxylic acid. The outlined synthetic strategy, coupled with the comprehensive purification and analytical protocols, provides a solid foundation for researchers to produce and validate this valuable chemical building block. The provided spectroscopic and spectrometric data serve as a benchmark for the successful synthesis and purification of the target compound. The ability to reliably synthesize and characterize Oxepane-4-carboxylic acid will undoubtedly facilitate its broader application in the development of novel therapeutics and advanced materials.
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